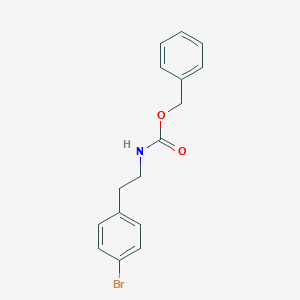

Benzyl 4-bromophenethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 4-bromophenethylcarbamate is an organic compound with the molecular formula C16H16BrNO2 and a molecular weight of 334.21 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

Benzyl 4-bromophenethylcarbamate can be synthesized through a multi-step process involving the bromination of benzylic compounds. One efficient method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a brominating agent . The reaction typically requires reflux conditions and a catalytic amount of benzoyl peroxide. The resulting polybrominated mixtures are then debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

Benzyl 4-bromophenethylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

科学的研究の応用

Chemistry

Benzyl 4-bromophenethylcarbamate is utilized as an intermediate in organic synthesis. It serves as a reagent in various chemical reactions, including:

- Synthesis of Derivatives : It can undergo oxidation, reduction, and substitution reactions to produce various derivatives.

- Reactivity Studies : The bromine atom enhances its reactivity compared to similar compounds.

Biology

This compound has been investigated for its biological activities:

- Enzyme Inhibition : It shows potential as an inhibitor of cholinesterase enzymes, which are crucial in neurotransmission. Molecular docking studies indicate effective binding to enzyme active sites.

- Antimicrobial Activity : Preliminary studies suggest significant inhibition against bacterial strains such as Staphylococcus aureus.

- Anticancer Potential : Research indicates that it can induce apoptosis in cancer cell lines, particularly HeLa cells.

Medicine

This compound is explored for its therapeutic properties:

- Neurodegenerative Disorders : Its cholinesterase inhibition suggests potential applications in treating conditions like Alzheimer's disease.

- Drug Development : As a precursor for synthesizing new therapeutic agents, it holds promise in pharmaceutical research.

Industry

In industrial applications, this compound is utilized in:

- Production of Specialty Chemicals : It serves as a building block for synthesizing various chemicals used in different industries.

- Material Development : Its unique properties make it suitable for developing new materials with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains using the disc diffusion method. The results indicated significant inhibition against Staphylococcus aureus, with clear zones of inhibition compared to control groups.

Case Study 2: Anticancer Activity

Research focused on the compound's effect on cancer cell lines demonstrated that at a concentration of 25 µM, it significantly reduced cell viability in HeLa cells. This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms of action.

作用機序

The mechanism of action of benzyl 4-bromophenethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, in the context of lithium-ion batteries, related compounds like 4-bromobenzyl isocyanate can electrochemically polymerize to form an overcharge-inhibiting film on the cathode surface. This indicates that this compound may have similar electrochemical properties.

類似化合物との比較

Similar Compounds

4-Bromobenzyl isocyanate: Shares similar brominated benzyl structure and is used in electrochemical applications.

Benzyl carbamate: Lacks the bromine atom but has similar carbamate functionality.

Phenethyl carbamate: Similar structure but without the benzyl group.

生物活性

Benzyl 4-bromophenethylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₁₆BrNO₂ and a molecular weight of 334.21 g/mol. Its structure features a benzyl group attached to a carbamate moiety, which is further substituted with a 4-bromophenethyl group. This specific arrangement influences its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition. The bromophenethyl moiety may enhance binding affinity to hydrophobic pockets in target proteins, contributing to its biological effects.

Antimicrobial and Anticancer Properties

Research indicates that similar compounds have demonstrated significant antimicrobial and anticancer activities. For instance, derivatives of benzyl carbamates have shown efficacy against various cancer cell lines and microbial pathogens. In vitro studies suggest that these compounds may inhibit cell proliferation and induce apoptosis in cancer cells.

| Compound | Activity | Target |

|---|---|---|

| Benzyl N-[1-(4-bromophenyl)ethyl]carbamate | Antimicrobial | Various bacterial strains |

| Ethyl-4-bromophenyl carbamate | Anticancer | Breast cancer cell lines |

Acaricidal Activity

This compound exhibits significant acaricidal properties, particularly against Rhipicephalus microplus (cattle tick). Studies have shown that it can effectively reduce the reproductive potential of ticks by targeting different developmental stages.

- Efficacy : When applied to larvae, nymphs, and adults, it resulted in cumulative reductions of hatched larvae by 96.3%, indicating strong ixodicide activity.

- Mechanism : The compound appears to act independently of acetylcholinesterase inhibition, which is typical for many traditional insecticides.

Case Studies

- Study on Tick Control : A study evaluated the effect of ethyl-4-bromophenyl carbamate on Rhipicephalus microplus. The compound was administered at varying concentrations over different developmental stages, resulting in significant mortality rates among larvae (98.3% reduction) while also affecting nymphs (72%) and adults (27%) .

- Toxicity Assessment : In subchronic toxicity studies conducted on Wistar rats, exposure to related ethyl-carbamates did not cause mortality or severe clinical signs but did result in alterations in biochemical parameters such as liver enzyme activities and hematocrit levels .

Comparative Analysis with Similar Compounds

This compound can be compared with other carbamates based on their functional groups and biological activities:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Benzyl (2-(3-bromophenoxy)ethyl)carbamate | Antimicrobial | Specific bromine positioning |

| Ethyl-4-bromophenyl carbamate | Acaricide | Effective against resistant tick strains |

| Benzyl N-[1-(4-bromophenyl)ethyl]carbamate | Anticancer | Potential for drug development |

特性

IUPAC Name |

benzyl N-[2-(4-bromophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUKEHNGQSSRHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。